2-Chloro-6-Methylphenyl Isothiocyanate

Description

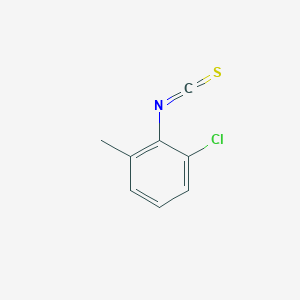

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQPKPCDKLACIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395657 | |

| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-34-0 | |

| Record name | 2-Chloro-6-Methylphenyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-6-Methylphenyl Isothiocyanate

Abstract

This compound is a substituted aromatic isothiocyanate that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive isothiocyanate group ortho to both a chlorine atom and a methyl group, dictates its chemical reactivity and potential biological activity. This document provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, reactivity profile, and relevant experimental protocols. Furthermore, it explores the compound's interaction with biological systems, highlighting a key signaling pathway, and outlines essential safety and handling procedures.

Chemical and Physical Properties

This compound is an organic compound characterized by an isothiocyanate functional group attached to a 2-chloro-6-methylphenyl ring.[1] This substitution pattern contributes to its specific reactivity and physical properties.[1] The compound is typically a colorless to yellow or brown liquid with a pungent odor characteristic of isothiocyanates.[1] It exhibits good solubility in common organic solvents but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-Chloro-2-isothiocyanato-3-methylbenzene | ChemSpider |

| Synonyms | This compound | [1] |

| CAS Number | 19241-34-0 | [1] |

| Molecular Formula | C₈H₆ClNS | [1] |

| Molecular Weight | 183.66 g/mol | [1] |

| Appearance | Colorless to yellow/brown liquid | [1] |

| Boiling Point | Est. 240-250 °C (Atm. pressure) | Estimated based on analogs[2] |

| Density | Est. 1.2-1.3 g/mL at 25 °C | Estimated based on analogs[3] |

| Solubility | Soluble in organic solvents; limited in water | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| ¹H-NMR | Ar-H (Aromatic Protons) | δ 7.0 - 7.5 ppm | The three protons on the aromatic ring will appear as a complex multiplet pattern. |

| -CH₃ (Methyl Protons) | δ ~2.3 - 2.5 ppm | Singlet, shifted downfield due to the aromatic ring. | |

| ¹³C-NMR | -N=C =S (Isothiocyanate) | δ ~130 - 140 ppm | This peak is often broad and can be of low intensity due to quadrupolar relaxation and the dynamics of the NCS group.[4] |

| Ar-C (Aromatic Carbons) | δ ~125 - 140 ppm | Multiple peaks corresponding to the six carbons of the benzene ring. | |

| -CH₃ (Methyl Carbon) | δ ~18 - 22 ppm | A single peak for the methyl carbon. | |

| IR Spectroscopy | -N=C=S Stretch (asymm.) | 2000 - 2200 cm⁻¹ | Very strong, sharp, and characteristic absorption band for the isothiocyanate group.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Medium to weak absorption.[6] | |

| C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | Medium to weak absorption from the methyl group.[6] | |

| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹ | Multiple medium to strong bands.[5] | |

| C-Cl Stretch | ~700 - 800 cm⁻¹ | Medium to strong absorption. |

Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making the compound a versatile building block in organic synthesis.

Nucleophilic Addition Reactions

The primary reaction pathway involves the addition of nucleophiles across the C=N or C=S bond. This reactivity is fundamental to its use in synthesizing a variety of heterocyclic compounds and substituted thioureas, which are often investigated for their pharmacological properties.

-

Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate to form the corresponding N,N'-disubstituted thioureas. This is one of the most common applications of isothiocyanates.

-

Reaction with Alcohols and Thiols: Alcohols and thiols can add to the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.

-

Reaction with Hydrazines: Reaction with hydrazine and its derivatives leads to the formation of thiosemicarbazides, which are precursors to various five-membered heterocyclic rings.

Below is a diagram illustrating the general reactivity of the isothiocyanate group.

Caption: General reaction of an isothiocyanate with a nucleophile.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and a representative reaction of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent. The starting material, 2-chloro-6-methylaniline, is commercially available.

Materials:

-

2-Chloro-6-methylaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia (NH₄OH)

-

Lead(II) nitrate (Pb(NO₃)₂) or another suitable desulfurizing agent (e.g., phosgene, thiophosgene - use with extreme caution).

-

Ethanol

-

Water

-

Diethyl ether

-

Calcium chloride (CaCl₂)

-

Round-bottom flask, reflux condenser, dropping funnel, steam distillation apparatus, separatory funnel.

Procedure:

-

Formation of Dithiocarbamate Salt: In a flask cooled in an ice bath (0-10°C), dissolve 2-chloro-6-methylaniline (1 equivalent) in ethanol. To this solution, add carbon disulfide (1.5 equivalents).

-

Slowly add concentrated aqueous ammonia (1.2 equivalents) dropwise while stirring vigorously. The temperature should be maintained below 35°C.

-

A precipitate of the ammonium dithiocarbamate salt should form. Allow the mixture to stand, ideally overnight, to ensure complete precipitation.

-

Filter the crystalline salt, wash it with cold diethyl ether to remove unreacted starting materials, and air dry.

-

Decomposition to Isothiocyanate: Dissolve the dried dithiocarbamate salt in a suitable volume of cold water in a large round-bottom flask equipped for steam distillation.

-

While stirring, slowly add an aqueous solution of lead(II) nitrate (1 equivalent). A heavy precipitate of lead sulfide will form.

-

Immediately begin steam distillation. The volatile this compound will co-distill with the water.

-

Work-up and Purification: Collect the distillate in a receiving flask. The isothiocyanate will appear as an oily layer.

-

Extract the distillate with diethyl ether. Combine the organic layers and wash with a dilute acid solution (e.g., 1 M HCl) and then with water.

-

Dry the ethereal solution over anhydrous calcium chloride.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield the pure this compound.

Below is a workflow diagram for the synthesis protocol.

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Analysis Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the ¹H NMR spectrum. Expected signals include a multiplet in the aromatic region (7.0-7.5 ppm) and a singlet for the methyl group (~2.4 ppm).

-

Acquire the proton-decoupled ¹³C NMR spectrum. Expected signals include multiple peaks in the aromatic region, a peak for the methyl carbon, and the characteristic (often broad) peak for the isothiocyanate carbon.[4]

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

The most prominent and diagnostic peak to identify is the strong, sharp absorption band for the asymmetric stretch of the -N=C=S group, expected between 2000 and 2200 cm⁻¹.[5]

-

Other expected bands include C-H stretches for the aromatic and methyl groups and C=C stretches for the aromatic ring.[5][6]

Biological Activity and Signaling Pathways

Isothiocyanates (ITCs) are a class of phytochemicals known for a range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive effects. A primary mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Activation of the Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription.[9] These genes encode for a suite of protective proteins, including phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 - NQO1) and antioxidant proteins (e.g., Heme oxygenase-1 - HO-1), which help protect the cell from oxidative stress and inflammation.[5]

The diagram below illustrates the activation of the Nrf2 pathway by an isothiocyanate.

Caption: Activation of the Nrf2-ARE pathway by isothiocyanates.

Safety and Handling

Isothiocyanates as a class are considered hazardous compounds and should be handled with appropriate care.

-

Toxicity: Isothiocyanates are generally toxic if swallowed, inhaled, or in contact with skin.[4] They can be corrosive and cause severe skin burns and eye damage.[4] Some individuals may develop an allergic skin reaction.[4]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][11] Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The compound may be moisture-sensitive.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

This compound is a reactive chemical intermediate with significant potential for the synthesis of complex organic molecules. Its properties are defined by the interplay of the chloro, methyl, and isothiocyanate substituents on the aromatic ring. The high electrophilicity of the isothiocyanate carbon makes it a prime target for nucleophilic attack, enabling the construction of diverse molecular scaffolds, particularly thioureas and related heterocycles. Like other isothiocyanates, it is expected to exhibit biological activity, potentially through the modulation of cellular defense pathways such as Nrf2. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. 2-Methylphenyl isothiocyanate for synthesis 614-69-7 [sigmaaldrich.com]

- 3. 2-CHLOROPHENYL ISOTHIOCYANATE | 2740-81-0 [chemicalbook.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. rsc.org [rsc.org]

- 8. 614-69-7 CAS MSDS (2-Methylphenyl isothiocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. epfl.ch [epfl.ch]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

In-Depth Technical Guide to 2-Chloro-6-Methylphenyl Isothiocyanate

CAS Number: 19241-34-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-Methylphenyl Isothiocyanate, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, reactivity, and its role in the development of targeted therapeutics, particularly as a key structural component of the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides comparative data from structurally similar compounds. This information is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value for this compound | Comparative Data for Similar Compounds |

| CAS Number | 19241-34-0[1] | 2,6-Dimethylphenyl isothiocyanate: 19241-16-8 2-Bromophenyl isothiocyanate: 13037-60-0[2] |

| Molecular Formula | C₈H₆ClNS[3] | 2,6-Dimethylphenyl isothiocyanate: C₉H₉NS 2-Bromophenyl isothiocyanate: C₇H₄BrNS |

| Molecular Weight | 183.66 g/mol [3] | 2,6-Dimethylphenyl isothiocyanate: 163.24 g/mol 2-Bromophenyl isothiocyanate: 214.08 g/mol [2] |

| Appearance | Yellow to brown liquid[3] | 2-Bromophenyl isothiocyanate: liquid[2] |

| Odor | Pungent[3] | Methyl isothiocyanate: Sharp odor[4] |

| Boiling Point | Not available | 2,6-Dimethylphenyl isothiocyanate: 247 °C (lit.) 2-Bromophenyl isothiocyanate: 257 °C/770 mmHg (lit.)[2] |

| Density | Not available | 2,6-Dimethylphenyl isothiocyanate: 1.085 g/mL at 25 °C (lit.) 2-Bromophenyl isothiocyanate: 1.591 g/mL at 25 °C (lit.)[2] |

| Refractive Index | Not available | 2,6-Dimethylphenyl isothiocyanate: n20/D 1.627 (lit.) 2-Bromophenyl isothiocyanate: n20/D 1.6843 (lit.)[2] |

| Solubility | Soluble in organic solvents; limited solubility in water.[3] | Methyl isothiocyanate: Readily soluble in common organic solvents.[4] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Aromatic isothiocyanates exhibit a strong, characteristic absorption band for the asymmetric vibration of the -N=C=S group in the range of 2000-2200 cm⁻¹[5]. Other expected bands would include those for aromatic C-H and C=C stretching, and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring, and a singlet in the aliphatic region (around 2.3-2.5 ppm) for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and a characteristic, often broad, signal for the isothiocyanate carbon (-N=C=S) typically found in the 120-140 ppm region.

-

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns of isothiocyanates often involve the loss of the NCS group or rearrangements.[4]

Synthesis of this compound

The synthesis of aryl isothiocyanates is a well-established process in organic chemistry. A common and effective method involves the reaction of the corresponding aniline with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.

Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.

Materials:

-

2-Chloro-6-methylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

-

Desulfurization:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Stir the reaction at room temperature for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Workflow Diagram:

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-6-Methylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 2-Chloro-6-Methylphenyl Isothiocyanate is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential mechanisms based on the well-documented activities of structurally related isothiocyanates (ITCs). The experimental protocols provided are representative methods used to investigate the described mechanisms for this class of compounds.

Introduction

This compound is an organic compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, with an isothiocyanate functional group (-N=C=S) attached.[1] Isothiocyanates are a class of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cellular targets, such as cysteine residues on proteins, thereby modulating various signaling pathways.

This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing parallels from extensively studied ITCs. It details potential cellular and molecular targets, outlines relevant experimental protocols for their investigation, and presents key signaling pathways in a visualized format.

Putative Anticancer Mechanism of Action

Isothiocyanates are widely recognized for their chemopreventive and therapeutic potential in oncology. The anticancer effects of ITCs are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A primary anticancer mechanism of ITCs is the induction of programmed cell death, or apoptosis, in cancer cells. This is typically achieved through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway (Mitochondrial Pathway): ITCs can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][4]

-

Extrinsic Pathway (Death Receptor Pathway): Some ITCs can upregulate the expression of death receptors on the cell surface, making cancer cells more susceptible to apoptosis-inducing ligands.

Cell Cycle Arrest

ITCs have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. For instance, some ITCs can induce a G2/M phase arrest, preventing cells from entering mitosis. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.

Modulation of Key Signaling Pathways

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Isothiocyanates are potent inducers of this pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This enhances the cell's ability to neutralize carcinogens and reactive oxygen species (ROS).

References

- 1. benchchem.com [benchchem.com]

- 2. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Wasabi Component 6-(Methylsulfinyl)hexyl Isothiocyanate and Derivatives on Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-6-Methylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-6-Methylphenyl Isothiocyanate. Due to the limited availability of published, compound-specific spectral data, this document serves as a predictive and methodological resource. It outlines the expected spectroscopic characteristics based on the analysis of its constituent functional groups and provides detailed experimental protocols for its synthesis and subsequent spectroscopic analysis. This guide is intended to equip researchers with the necessary information to synthesize, characterize, and utilize this compound in further research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, derived from established group frequencies and the analysis of structurally analogous compounds.

Table 1: Predicted FT-IR and Raman Spectroscopic Data

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| FT-IR | 2200 - 2000 | Asymmetric N=C=S stretch | Strong, sharp |

| FT-IR & Raman | ~1600, ~1470 | Aromatic C=C stretching | Medium to strong |

| FT-IR | 1200 - 1000 | C-N stretching | Medium |

| FT-IR & Raman | 800 - 600 | C-Cl stretching | Medium to strong |

| FT-IR & Raman | 2920 - 2850 | Methyl C-H stretching | Medium |

| FT-IR & Raman | 3100 - 3000 | Aromatic C-H stretching | Medium to weak |

Note: The isothiocyanate group (-N=C=S) exhibits a very strong and characteristic absorption band in the FT-IR spectrum, making it a key diagnostic peak.[1][2][3]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.4 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~2.4 | Singlet | 3H | Methyl protons (CH₃) |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic environment created by the chloro and isothiocyanate substituents.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| 130 - 145 | Isothiocyanate carbon (-N=C =S) |

| 125 - 140 | Aromatic carbons (Ar-C) |

| ~20 | Methyl carbon (C H₃) |

Note: The isothiocyanate carbon signal in ¹³C NMR can sometimes be broad or have a low intensity due to its relaxation properties.[4]

Table 4: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol or Cyclohexane)

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

| ~250 - 280 | Moderate to high | π → π* (Aromatic ring) |

| ~300 - 320 | Low | n → π* (Isothiocyanate) |

Note: Aromatic isothiocyanates typically display a characteristic absorption band in the 300-320 nm region.[1] For quantitative analysis, a cyclocondensation reaction with 1,2-benzenedithiol can be employed, which results in a product with a strong absorbance at approximately 365 nm.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on a general method for the synthesis of aryl isothiocyanates from the corresponding aniline derivative.[7][8][9][10][11]

Materials:

-

2-Chloro-6-methylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable base

-

Tosyl chloride or a similar desulfurating agent

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline in dichloromethane.

-

Add triethylamine to the solution and cool the mixture in an ice bath.

-

Slowly add carbon disulfide dropwise to the stirred solution. Allow the reaction to stir for 1-2 hours at room temperature.

-

Re-cool the mixture in an ice bath and add a solution of tosyl chloride in dichloromethane dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product via column chromatography or distillation to obtain pure this compound.

Spectroscopic Analysis

2.2.1. FT-IR Spectroscopy

Methodology:

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the purified this compound between two KBr or NaCl plates to form a thin film.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[13][14]

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the clean, empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.2.2. Raman Spectroscopy

Methodology:

-

Sample Preparation: Place a few microliters of the liquid sample into a glass capillary tube or an NMR tube.

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer equipped with a suitable laser (e.g., 785 nm).

-

Laser Power: Use a low laser power to avoid sample degradation.

-

Integration Time: Adjust as needed to obtain a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the Raman spectrum of the sample.

2.2.3. NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[15][16][17][18] Ensure the sample is fully dissolved and the solution is homogeneous. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled experiment.

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

-

Data Acquisition: Acquire and process the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

2.2.4. UV-Vis Spectroscopy

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or cyclohexane. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 400 nm.

-

Slit Width: 1-2 nm.

-

-

Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.[19][20][21][22][23] Then, rinse and fill the cuvette with the sample solution and record the absorption spectrum.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This diagram outlines the process from the starting material, through synthesis and purification, to the various spectroscopic analyses and final data interpretation for structural confirmation of this compound.

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. researchgate.net [researchgate.net]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. cbijournal.com [cbijournal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 20. cbic.yale.edu [cbic.yale.edu]

- 21. ossila.com [ossila.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. science.valenciacollege.edu [science.valenciacollege.edu]

2-Chloro-6-Methylphenyl Isothiocyanate: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

2-Chloro-6-methylphenyl isothiocyanate is a highly reactive organic compound that has emerged as a crucial building block in medicinal chemistry. Its unique structure, featuring a phenyl ring substituted with a chlorine atom, a methyl group, and a reactive isothiocyanate (-N=C=S) functional group, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

The isothiocyanate group is known for its electrophilic nature, readily reacting with nucleophiles like amines to form thiourea derivatives. This reactivity is central to its utility in drug design, allowing for its incorporation into larger, more complex molecules.[1][2] The presence of the chloro and methyl groups on the phenyl ring provides steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the resulting compounds, influencing factors like binding affinity, selectivity, and metabolic stability.[1]

Physicochemical Properties

This compound is typically a yellow to brown liquid with a characteristic pungent odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNS | [1] |

| Molecular Weight | 183.66 g/mol | [1] |

| Appearance | Yellow to brown liquid | [1] |

| CAS Number | 19241-34-0 | [1] |

| SMILES | Cc1cccc(c1N=C=S)Cl | [1] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the reaction of the corresponding primary amine, 2-chloro-6-methylaniline, with a thiocarbonyl transfer reagent. A common laboratory and industrial method is the reaction with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3][4]

The core reactivity of this building block lies in the electrophilicity of the central carbon atom of the isothiocyanate group. This allows for facile nucleophilic addition reactions, most notably with primary and secondary amines to yield N,N'-disubstituted thioureas. This reaction is a cornerstone of its application in medicinal chemistry.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 2-chloro-6-methylphenyl moiety has been identified as a critical pharmacophore in a class of potent kinase inhibitors.[5] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Dasatinib (BMS-354825): A Case Study

A prominent example is Dasatinib , an FDA-approved oral multi-targeted kinase inhibitor used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Dasatinib potently inhibits the BCR-ABL fusion protein and the Src family of kinases.[5][6] The 2-chloro-6-methylphenyl group of Dasatinib plays a crucial role in its binding to the ATP-binding site of these kinases.

The synthesis of Dasatinib's core structure involves the reaction of a key aminothiazole intermediate with this compound to form a thiourea, which is later cyclized. However, the more convergent and widely cited synthesis involves coupling 2-chloro-6-methylaniline directly. The structural motif, regardless of the specific synthetic step, highlights the importance of the 2-chloro-6-methylphenyl fragment in achieving high potency.

Quantitative Data: SAR of Thiourea Derivatives

The isothiocyanate enables the rapid generation of libraries of thiourea derivatives for structure-activity relationship (SAR) studies. While specific data for derivatives of this compound is often proprietary, the literature on related thioureas demonstrates their potential as anticancer agents.

| Compound Class | Target Cell Line(s) | IC₅₀ Range (µM) | Key Findings | Reference |

| 1-Aryl-3-(pyridin-2-yl) thioureas | MCF-7, SkBR3 (Breast Cancer) | 0.7 - 1.3 | Thiourea derivatives were significantly more potent than their urea analogs. | [7] |

| p-Nitrodiaryl-substituted thioureas | Various Breast Cancer Lines | 2.2 - 5.5 | Electron-withdrawing groups on one aryl ring can enhance activity. | [7] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | Strong binding to the hydrophobic pocket of K-Ras protein. | [7] |

Experimental Protocols

Disclaimer: The following protocols are generalized representations based on common synthetic procedures for isothiocyanates and thioureas. Researchers should consult the primary literature and perform appropriate reaction optimization and safety assessments.

Protocol 1: General Synthesis of this compound

This procedure is based on the reaction of the corresponding aniline with carbon disulfide and a phosphonic acid anhydride (T3P®) as a desulfurating agent.[3]

-

Step 1 (Dithiocarbamate Formation): To a stirred solution of 2-chloro-6-methylaniline (1.0 eq.) and a suitable base (e.g., triethylamine, 2.0 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the formation of the triethylammonium dithiocarbamate salt is complete (monitoring by TLC).

-

Step 2 (Decomposition to Isothiocyanate): Cool the mixture back to 0 °C. Add a solution of propane phosphonic acid anhydride (T3P®, 1.5 eq.) in an appropriate solvent dropwise.

-

Stir the reaction at room temperature for 3-6 hours or until TLC analysis indicates complete conversion of the intermediate to the product.

-

Work-up: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: General Synthesis of a Thiourea Derivative

This protocol describes the reaction of this compound with a primary amine.

-

Reaction Setup: To a solution of a primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) at room temperature, add a solution of this compound (1.05 eq.) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction progress by TLC.

-

Work-up: If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel. Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the straightforward synthesis of thiourea derivatives and other heterocyclic compounds. The specific substitution pattern on the aromatic ring has proven to be highly advantageous for creating potent kinase inhibitors, as exemplified by the clinical success of Dasatinib. For drug development professionals, this compound represents a valuable starting point for the design and synthesis of new therapeutic agents targeting a wide range of biological targets. The continued exploration of derivatives based on this core scaffold holds significant promise for the discovery of next-generation medicines.

References

- 1. CAS 19241-34-0: this compound [cymitquimica.com]

- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide on the Electrophilicity of 2-Chloro-6-Methylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the electrophilic nature of 2-chloro-6-methylphenyl isothiocyanate, a versatile reagent in organic synthesis and a scaffold of interest in medicinal chemistry. The document elucidates the theoretical underpinnings of its reactivity, details experimental protocols for its application, presents comparative quantitative data, and explores its relevance in drug development. Through a combination of theoretical principles, practical methodologies, and data analysis, this guide serves as an essential resource for professionals engaged in chemical research and the development of novel therapeutics.

Introduction

This compound is an aromatic organic compound featuring a highly reactive isothiocyanate functional group (-N=C=S) attached to a benzene ring substituted with a chlorine atom and a methyl group at the ortho positions.[1] This substitution pattern imparts unique steric and electronic properties that modulate the electrophilicity of the isothiocyanate carbon, influencing its reactivity towards nucleophiles. Understanding and quantifying this electrophilicity is paramount for predicting reaction outcomes, designing efficient synthetic routes, and developing novel molecules with potential therapeutic applications, particularly in the realm of kinase inhibition and anticancer research.[2][3][4]

The isothiocyanate moiety is a well-established electrophilic pharmacophore that readily reacts with nucleophilic residues on biological macromolecules, such as cysteine thiols. This reactivity is the basis for the observed biological activities of many isothiocyanate-containing compounds, including their roles as enzyme inhibitors and inducers of apoptosis in cancer cells.[2][4] This guide will delve into the factors governing the electrophilicity of this compound, providing a framework for its strategic utilization in both chemical synthesis and drug discovery.

Theoretical Framework of Electrophilicity

The electrophilicity of the isothiocyanate carbon in this compound is primarily governed by the cumulative electronic effects of the substituents on the phenyl ring. The chlorine atom, being an electronegative element, exerts a significant electron-withdrawing inductive effect (-I), which deshields the isothiocyanate carbon and enhances its electrophilicity. Conversely, the methyl group has a mild electron-donating inductive effect (+I). The interplay of these opposing effects, along with steric hindrance from the ortho substituents, dictates the overall reactivity of the molecule.

Hammett Constants and Substituent Effects

While Hammett constants are traditionally applied to meta and para substituents, they can provide a qualitative understanding of the electronic influence of the chloro and methyl groups. The positive σ value for a chloro substituent (σm = 0.37, σp = 0.23) indicates its electron-withdrawing nature, while the negative σ value for a methyl group (σm = -0.07, σp = -0.17) signifies its electron-donating character.[2] In the case of this compound, the strong electron-withdrawing effect of the chlorine atom is expected to be the dominant factor in enhancing the electrophilicity of the isothiocyanate carbon.

Computational Chemistry Approaches

Modern computational chemistry provides powerful tools to quantify the electrophilicity of a molecule with high precision. Density Functional Theory (DFT) calculations can be employed to determine key electronic parameters and generate visual representations of electrophilic sites.

The global electrophilicity index (ω) is a measure of the stabilization in energy when a molecule acquires an additional electronic charge from the environment.[5][6] It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

ω = μ² / (2η)

where:

-

μ (chemical potential) ≈ (E_HOMO + E_LUMO) / 2

-

η (chemical hardness) ≈ E_LUMO - E_HOMO

A higher value of ω indicates a greater electrophilic character. Furthermore, local electrophilicity can be determined by analyzing Fukui functions, which identify the most reactive sites within a molecule for nucleophilic attack.[7][8]

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule.[9][10] Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, thus highlighting the electrophilic centers. For this compound, the MEP map is expected to show a significant region of positive potential around the isothiocyanate carbon.

Data Presentation: A Comparative Analysis

Due to the limited availability of specific experimental kinetic or computational data for this compound in the public domain, this section presents data for structurally related analogs to provide a comparative understanding of the expected electrophilicity.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 19241-34-0 | C₈H₆ClNS | 183.66 | Not reported |

| 2-Chlorophenyl isothiocyanate | 2740-81-0 | C₇H₄ClNS | 169.63 | 260-262 |

| 2-Methylphenyl isothiocyanate | 614-69-7 | C₈H₇NS | 149.21 | 238-240 |

Data sourced from publicly available chemical databases.

Table 2: Hammett Substituent Constants for Chloro and Methyl Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

| Chloro (Cl) | +0.37 | +0.23 | Electron-withdrawing |

| Methyl (CH₃) | -0.07 | -0.17 | Electron-donating |

These values provide a qualitative indication of the electronic influence on the reactivity of the isothiocyanate group.[2]

Table 3: Illustrative DFT-Calculated Electrophilicity Parameters (Hypothetical)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Global Electrophilicity (ω) |

| Phenyl isothiocyanate | -6.5 | -1.2 | 5.3 | -3.85 | 1.40 |

| 2-Chlorophenyl isothiocyanate | -6.7 | -1.5 | 5.2 | -4.10 | 1.61 |

| 2-Methylphenyl isothiocyanate | -6.3 | -1.1 | 5.2 | -3.70 | 1.31 |

| This compound | -6.6 | -1.4 | 5.2 | -4.00 | 1.54 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, based on general trends of substituent effects. Actual values would require specific DFT calculations.

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiourea derivatives from this compound and for the computational analysis of its electrophilicity.

Synthesis of N-(2-Chloro-6-methylphenyl)-N'-arylthiourea Derivatives

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted thiourea.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., acetone, dichloromethane, or tetrahydrofuran)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the substituted primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

If the product precipitates out of the solution, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized thiourea derivative can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Computational Protocol for Electrophilicity Analysis

This protocol outlines the steps to perform a DFT calculation to determine the global electrophilicity index and generate an MEP map for this compound.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)

-

A molecular visualization software (e.g., GaussView, Avogadro, VMD)

Procedure:

-

Molecule Building and Geometry Optimization:

-

Construct the 3D structure of this compound using the molecular builder in the chosen software.

-

Perform a geometry optimization using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Electrophilicity Index:

-

From the output of the DFT calculation, extract the energies of the HOMO and LUMO.

-

Calculate the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) using the formulas provided in Section 2.2.1.

-

-

Generation of Molecular Electrostatic Potential (MEP) Map:

-

Using the optimized coordinates, perform a single-point energy calculation to generate the molecular electrostatic potential.

-

Map the calculated MEP onto the molecule's electron density surface using the visualization software. Analyze the color-coded map to identify regions of positive potential, which indicate the electrophilic centers.

-

Visualization of Workflows and Pathways

Experimental Workflow for Thiourea Synthesis

References

- 1. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Vanguard of Discovery: A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-Methylphenyl Isothiocyanate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables. They have garnered significant attention in the scientific community for their potent chemopreventive and therapeutic properties, particularly in the realm of oncology. The core chemical feature of ITCs, the -N=C=S group, is highly electrophilic and reacts with various cellular nucleophiles, thereby modulating a multitude of signaling pathways involved in carcinogenesis. This reactivity is finely tuned by the nature of the substituent attached to the isothiocyanate moiety.

This technical guide focuses on the structure-activity relationship (SAR) of a specific subset of synthetic ITCs: 2-Chloro-6-Methylphenyl Isothiocyanate and its analogs. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes the current understanding by examining related substituted phenyl isothiocyanates. By systematically analyzing the impact of substitutions on the phenyl ring, particularly at the ortho position with electron-withdrawing (chloro) and electron-donating (methyl) groups, we can infer the structural requirements for enhanced biological activity. This guide will delve into their synthesis, anticancer and other biological activities, and the key signaling pathways they modulate, providing a foundational resource for the rational design of novel, potent therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro anticancer activity of various substituted phenyl isothiocyanate analogs against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a quantitative basis for understanding the structure-activity relationships.

Table 1: Anticancer Activity of Phenylalkyl Isothiocyanates with Varying Alkyl Chain Length

| Compound | Structure | Glioblastoma (T98G) IC50 (µM)[1] | Breast (MDA-MB-231) IC50 (µM)[1] | Prostate (PC-3) IC50 (µM)[1] |

| Benzyl Isothiocyanate (BITC) | n=1 | >50 | 18.2 ± 2.1 | 19.5 ± 2.5 |

| Phenethyl Isothiocyanate (PEITC) | n=2 | 19.5 ± 1.5 | 10.5 ± 1.1 | 12.5 ± 1.5 |

| Phenylpropyl Isothiocyanate | n=3 | 12.5 ± 1.1 | 8.2 ± 0.8 | 9.5 ± 1.1 |

| Phenylbutyl Isothiocyanate (PBITC) | n=4 | 8.5 ± 0.9 | 6.5 ± 0.7 | 7.2 ± 0.8 |

Table 2: Anticancer Activity of Substituted Benzyl Isothiocyanates

| Compound | Structure | Colon Adenocarcinoma (LoVo) IC50 (µM)[2] | Ovary Cancer (A2780) IC50 (µM)[2] | Leukemia (MV-4-11) IC50 (µM)[2] |

| Benzyl Isothiocyanate (BITC) | R = H | 2.02 ± 0.21 | 2.18 ± 0.16 | 2.54 ± 0.19 |

| 2-Methoxybenzyl Isothiocyanate | R = 2-OCH3 | 3.45 ± 0.45 | 4.12 ± 0.33 | 3.89 ± 0.28 |

| 3,4-Dimethoxybenzyl Isothiocyanate | R = 3,4-(OCH3)2 | 1.89 ± 0.25 | 1.55 ± 0.11 | 1.78 ± 0.14 |

| 4-Fluorobenzyl Isothiocyanate | R = 4-F | 1.55 ± 0.18 | 1.98 ± 0.21 | 2.11 ± 0.15 |

SAR Insights from Analog Data:

-

Alkyl Chain Length: As observed in Table 1, for phenylalkyl isothiocyanates, an increase in the alkyl chain length from one to four carbons generally leads to a significant increase in anticancer activity against glioblastoma, breast, and prostate cancer cell lines[1]. This suggests that enhanced lipophilicity may improve cell membrane permeability and target engagement.

-

Aromatic Substitution: Table 2 indicates that substitutions on the phenyl ring of benzyl isothiocyanate can modulate its anticancer potency. The presence of a fluorine atom at the para-position or dimethoxy groups at the 3 and 4 positions can enhance activity compared to the unsubstituted parent compound[2]. The ortho-methoxy substitution, however, appears to be detrimental to activity in the tested cell lines[2].

-

Inference for this compound: Based on the available data for related analogs, the presence of an ortho-chloro group (an electron-withdrawing group) and an ortho-methyl group on the phenyl isothiocyanate core is likely to significantly influence its biological activity. The combination of these groups may affect the electrophilicity of the isothiocyanate carbon, the overall lipophilicity, and the steric hindrance around the reactive center, all of which are critical determinants of target interaction. Further direct experimental evaluation of this compound and its close analogs is necessary to establish a definitive SAR for this specific scaffold.

Experimental Protocols

General Synthesis of Substituted Phenyl Isothiocyanates from Anilines

This protocol outlines a common method for the synthesis of aryl isothiocyanates from their corresponding anilines using thiophosgene or a related thiocarbonylating agent.

Materials:

-

Substituted aniline (e.g., 2-Chloro-6-methylaniline)

-

Thiophosgene (or a safer alternative like di-2-pyridyl thionocarbonate)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the substituted aniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted phenyl isothiocyanate.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (this compound analogs) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Anticancer Isothiocyanates

Isothiocyanates exert their anticancer effects by modulating multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Caption: Key signaling pathways modulated by isothiocyanates in cancer cells.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a cyclical process of design, synthesis, and biological evaluation.

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion

The exploration of this compound and its analogs represents a promising frontier in the development of novel anticancer agents. While direct SAR studies on this specific scaffold are still in their early stages, the wealth of data on related phenyl isothiocyanates provides a strong foundation for rational drug design. The insights gleaned from the influence of alkyl chain length and various substitutions on the phenyl ring underscore the tunability of the isothiocyanate pharmacophore. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate new analogs, thereby contributing to the growing body of knowledge in this field. The visualization of the complex signaling networks affected by isothiocyanates further aids in understanding their mechanism of action and identifying potential biomarkers for their activity. Continued investigation into the SAR of this and other isothiocyanate families will undoubtedly pave the way for the development of more effective and selective cancer therapeutics.

References

- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Bioactive Compound Discovery: A Technical Guide to Leveraging 2-Chloro-6-Methylphenyl Isothiocyanate

For Immediate Release

[City, State] – December 24, 2025 – In a significant stride forward for drug discovery and development, the versatile chemical intermediate, 2-Chloro-6-Methylphenyl Isothiocyanate, is emerging as a powerful scaffold for the synthesis of novel bioactive compounds. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanisms of action of new compounds derived from this promising starting material. The guide focuses on the discovery of potent urease inhibitors and outlines the potential for developing a broader range of therapeutic agents, including anticancer and antimicrobial drugs.

Introduction to this compound: A Gateway to Novel Bioactivity

This compound is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group. This functional group readily undergoes addition reactions with nucleophiles such as amines, hydrazines, and amino acids, making it an ideal starting point for the creation of diverse chemical libraries. The presence of the chloro and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, providing a unique chemical space for the design of targeted bioactive agents. Its utility as a precursor for pharmaceuticals and agrochemicals is well-documented, and recent research has illuminated its potential in the discovery of compounds with specific enzymatic and cellular activities.

Discovery of Potent Urease Inhibitors: A Case Study

A pivotal area of discovery has been the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as potent inhibitors of urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By inhibiting urease, the survival of these pathogens can be compromised.

A series of novel thiourea derivatives were synthesized by reacting various aroyl isothiocyanates (generated in situ from the corresponding aroyl chlorides and potassium thiocyanate) with 2-chloro-6-methylaniline. These compounds demonstrated exceptional urease inhibitory activity, with several derivatives exhibiting IC50 values in the nanomolar range, far exceeding the potency of the standard inhibitor, thiourea.

Quantitative Data: Urease Inhibitory Activity

| Compound ID | Substituent (R) | IC50 (µM) ± SEM |

| 4a | 2-chlorophenyl | 0.021 ± 0.002 |

| 4b | 3-chlorophenyl | 0.018 ± 0.001 |

| 4c | 4-chlorophenyl | 0.015 ± 0.001 |

| 4d | 2-methylphenyl | 0.032 ± 0.003 |

| 4e | 4-nitrophenyl | 0.012 ± 0.001 |

| 4f | 2,4-dichlorophenyl | 0.009 ± 0.001 |

| Thiourea (Standard) | - | 21.2 ± 0.12 |

Note: The data presented is a representative subset of a larger study and is intended for illustrative purposes.

Experimental Protocols

Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Derivatives

Materials:

-

Substituted aroyl chloride (1 mmol)

-

Potassium thiocyanate (1 mmol)

-

2-chloro-6-methylaniline (1 mmol)

-

Dry acetone (20 mL)

Procedure:

-

A solution of the substituted aroyl chloride (1 mmol) in dry acetone (10 mL) is added dropwise to a suspension of potassium thiocyanate (1 mmol) in dry acetone (10 mL) with constant stirring.

-

The reaction mixture is refluxed for 30 minutes to form the corresponding aroyl isothiocyanate in situ.

-

After cooling to room temperature, a solution of 2-chloro-6-methylaniline (1 mmol) in dry acetone (5 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-3 hours until the completion of the reaction, monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the resulting solid is washed with distilled water to remove potassium chloride.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivative.

In Vitro Urease Inhibition Assay

Principle: The assay measures the amount of ammonia produced from the enzymatic breakdown of urea using the Berthelot (indophenol) method. The intensity of the blue-green indophenol dye formed is proportional to the ammonia concentration and is measured spectrophotometrically.

Reagents:

-

Jack bean urease solution

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.0)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Test compounds and standard inhibitor (thiourea) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

In a 96-well microplate, 25 µL of the test compound solution at various concentrations is added to each well.

-

50 µL of urease enzyme solution is added to each well, and the plate is incubated at 37°C for 15 minutes.

-

The enzymatic reaction is initiated by adding 50 µL of urea solution to each well.

-

The plate is incubated at 37°C for 30 minutes.

-

After incubation, 45 µL of phenol-nitroprusside reagent and 110 µL of alkaline hypochlorite solution are added to each well.

-

The plate is incubated at 37°C for 10 minutes for color development.

-

The absorbance is measured at 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Logic and Mechanisms

To better understand the processes involved in the discovery and action of these novel compounds, the following diagrams illustrate the key workflows and signaling pathways.

Broader Therapeutic Potential: Anticancer and Antimicrobial Applications

The thiourea scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial properties. While specific studies on derivatives of this compound in these areas are emerging, the general mechanisms of action for thiourea compounds provide a strong rationale for further investigation.

Anticancer Activity

Thiourea derivatives have been shown to exert anticancer effects through various mechanisms:

-

Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerases.

-

Induction of Apoptosis: Many thiourea compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways like the p53 and MAPK pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G2/M phase).

Future research will focus on synthesizing and screening libraries of thiourea derivatives of this compound against various cancer cell lines to identify lead compounds for further development.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives is also significant. Their proposed mechanisms of action include:

-

Disruption of Cell Membrane Integrity: Some thioureas can interfere with the structure and function of bacterial cell membranes, leading to cell death.

-

Inhibition of Essential Enzymes: They can inhibit enzymes that are vital for microbial survival and growth.

-

Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some thiourea derivatives have shown the ability to inhibit their formation.

The development of novel antimicrobial agents is a critical global health priority, and this compound provides a promising starting point for the discovery of new compounds to combat drug-resistant pathogens.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material for the discovery of novel bioactive compounds. The successful identification of potent urease inhibitors highlights the potential of this chemical scaffold. Future research efforts will be directed towards:

-

Expansion of Chemical Libraries: Synthesizing a wider range of derivatives to explore a larger chemical space.

-

High-Throughput Screening: Employing advanced screening techniques to evaluate the synthesized compounds against a diverse panel of biological targets, including cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the most promising compounds exert their biological effects.

-

In Vivo Studies: Advancing lead compounds into preclinical animal models to assess their efficacy and safety.

The continued exploration of this compound and its derivatives holds immense promise for the future of drug discovery, with the potential to deliver a new generation of therapeutic agents to address unmet medical needs.

Methodological & Application

Synthesis of Novel Thiourea Derivatives from 2-Chloro-6-Methylphenyl Isothiocyanate: Application Notes and Protocols

For Immediate Release

A versatile and efficient method for the synthesis of novel thiourea derivatives initiated by 2-Chloro-6-Methylphenyl Isothiocyanate is presented. These compounds exhibit significant potential for applications in drug discovery and development, particularly as enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a series of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the thiourea scaffold. The protocols outlined below are suitable for laboratory-scale synthesis and can be adapted for the generation of a library of derivatives for screening purposes.

Introduction

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The central thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The synthesis of thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

This report focuses on the synthesis of thioureas derived from this compound, a readily available starting material. The substitution pattern of this isothiocyanate provides a unique structural motif for the resulting thiourea derivatives, potentially influencing their biological activity and pharmacokinetic properties. A notable application of structurally similar thiourea hybrids is in the inhibition of urease, an enzyme implicated in various pathological conditions.[1][2]

General Reaction Scheme

The synthesis of 1-(2-chloro-6-methylphenyl)-3-substituted thioureas follows a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group of this compound. This is followed by a proton transfer to yield the stable thiourea product.

Caption: General reaction for the synthesis of thioureas.

Experimental Protocols

Protocol 1: General Synthesis of 1-(2-chloro-6-methylphenyl)-3-aryl Thioureas

This protocol is adapted from the synthesis of structurally similar 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.[1]

Materials:

-

2-Chloro-6-methylaniline (or this compound if available)

-

Thiophosgene (if starting from the aniline)

-

Substituted primary or secondary amine (1.0 eq)

-

Dry Acetone

-

Potassium Thiocyanate (if generating isothiocyanate in situ)

-